
6-Methoxy-2-methylbenzoxazole
Overview
Description
6-Methoxy-2-methylbenzoxazole is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
This compound is a heterocyclic compound, and such compounds are known to interact with various enzymes and receptors via numerous non-covalent interactions
Mode of Action
It’s worth noting that heterocyclic compounds like this one are known to interact with biological systems, potentially leading to various biochemical changes .
Biochemical Pathways
Oxazole-based compounds have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could influence the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with oxazole-based compounds , it is likely that the compound could have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
6-Methoxy-2-methylbenzoxazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as serotonin N-acetyltransferase and hydroxyindole-O-methyltransferase, which are involved in melatonin biosynthesis . These interactions are crucial for understanding the compound’s effects on the pineal gland and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In rat pineal glands, it has been shown to stimulate serotonin N-acetyltransferase activity, leading to increased melatonin production . This compound also influences cell signaling pathways and gene expression, particularly those related to melatonin synthesis and regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and receptors. It acts postsynaptically on the beta receptor, stimulating serotonin N-acetyltransferase activity . This interaction enhances melatonin biosynthesis, demonstrating the compound’s potential in modulating circadian rhythms and related physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stimulation of serotonin N-acetyltransferase activity in rat pineal glands can be sustained for up to 48 hours in organ culture . The compound’s stability and degradation over time are critical factors in its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At concentrations greater than 20 microM, it significantly stimulates serotonin N-acetyltransferase activity . Higher doses may lead to adverse effects, such as inhibition of glucose metabolism and protein digestion in the cecal microbiota of voles . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to melatonin biosynthesis. It interacts with enzymes such as serotonin N-acetyltransferase and hydroxyindole-O-methyltransferase, which are essential for the conversion of serotonin to melatonin . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. Its localization and accumulation in the pineal gland are crucial for its role in melatonin biosynthesis . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound is primarily localized in the pineal gland, where it exerts its effects on melatonin biosynthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper function within specific cellular compartments.
Biological Activity
6-Methoxy-2-methylbenzoxazole (C9H9NO2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C9H9NO2
- CAS Number : 23999-64-6
- Molecular Weight : 165.17 g/mol
- Chemical Structure : The structure consists of a benzoxazole ring with a methoxy and a methyl group, contributing to its unique biological activities.
Biological Activities
This compound exhibits various biological activities, including:
-
Anticancer Activity :
- Studies have indicated that benzoxazole derivatives can inhibit the growth of cancer cells. For example, research has shown that this compound can modulate enzyme activity related to cancer progression, potentially leading to reduced tumor growth.
- A study demonstrated that derivatives of benzoxazole were effective against specific cancer cell lines, highlighting the potential of this compound in cancer therapy.
-
Antimicrobial Properties :
- The compound has shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- In vitro assays revealed that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
-
Enzyme Modulation :
- Research indicates that this compound can modulate enzyme activity, particularly in relation to cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.
- This modulation can enhance the bioavailability of other therapeutic agents when used in combination therapies.
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses and proliferation .
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes associated with cancer cell metabolism, leading to reduced energy supply for tumor growth .
Case Studies
-
Anticancer Study :
- In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent anticancer effects.
-
Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial efficacy of this compound against common pathogens. Results showed that it inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential for clinical use.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Anticancer | Potent (IC50 < 10 µM) | Enzyme inhibition, receptor binding |
Antimicrobial | Effective (MIC < 50 µg/mL) | Disruption of cell membranes |
Enzyme Modulation | Significant | Interaction with cytochrome P450 enzymes |
Scientific Research Applications
6-Methoxy-2-methylbenzoxazole is an organic compound with the molecular formula and a CAS Registry Number of 23999-64-6. It features a benzoxazole ring structure, with a methoxy group at the 6-position and a methyl group at the 2-position. Research indicates that this compound exhibits notable biological activities, particularly in enzyme modulation and is utilized in various chemical applications.
Structural Analogs
Several compounds share structural similarities with this compound. These compounds illustrate the diversity within the benzoxazole family while emphasizing the unique properties imparted by specific substituents on the ring structure. The variations in substituents lead to differences in reactivity and biological activity, making each compound distinct.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Ethoxy-2-methylbenzoxazole | Ethoxy group at the 6-position | Different electronic properties affecting reactivity |
6-Methoxy-2-methylbenzothiazole | Contains a thiazole ring instead | Exhibits different biological activities due to sulfur presence |
Benzoxazole | Lacks substituents at positions 2 and 6 | Serves as a parent structure for derivatives like this compound |
Properties
IUPAC Name |
6-methoxy-2-methyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRVVUQHPUZLSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178726 | |
Record name | 6-Methoxy-2-methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23999-64-6 | |
Record name | 6-Methoxy-2-methylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23999-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-methylbenzoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023999646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23999-64-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxy-2-methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2-methylbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Methoxy-2-methylbenzoxazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7N89V5FVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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